molecular formula C10H10BrFO B7941777 Cyclopropyl (4-bromo-2-fluorophenyl)methanol

Cyclopropyl (4-bromo-2-fluorophenyl)methanol

Cat. No.: B7941777
M. Wt: 245.09 g/mol
InChI Key: JPCKBVGTYFUBDU-UHFFFAOYSA-N
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Description

Cyclopropyl (4-bromo-2-fluorophenyl)methanol is an organic compound with the molecular formula C10H10BrFO It is characterized by the presence of a cyclopropyl group attached to a phenyl ring substituted with bromine and fluorine atoms, and a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopropyl (4-bromo-2-fluorophenyl)methanol typically involves the reaction of 4-bromo-2-fluorobenzaldehyde with cyclopropylmagnesium bromide, followed by reduction. The reaction conditions often include the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

For industrial production, the synthesis can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and automated systems to control the reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

Cyclopropyl (4-bromo-2-fluorophenyl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.

    Reduction: The compound can be reduced to remove the bromine or fluorine substituents.

    Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like LiAlH4 (Lithium aluminium hydride).

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include cyclopropyl (4-bromo-2-fluorophenyl)ketone, cyclopropyl (4-amino-2-fluorophenyl)methanol, and other substituted derivatives.

Scientific Research Applications

Cyclopropyl (4-bromo-2-fluorophenyl)methanol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Cyclopropyl (4-bromo-2-fluorophenyl)methanol exerts its effects involves interactions with specific molecular targets. The cyclopropyl group can induce strain in the molecular structure, affecting the reactivity and binding affinity of the compound. The bromine and fluorine substituents can participate in halogen bonding, influencing the compound’s interaction with biological molecules and enzymes.

Comparison with Similar Compounds

Similar Compounds

  • Cyclopropyl (4-chloro-2-fluorophenyl)methanol
  • Cyclopropyl (4-bromo-2-chlorophenyl)methanol
  • Cyclopropyl (4-bromo-2-methylphenyl)methanol

Uniqueness

Cyclopropyl (4-bromo-2-fluorophenyl)methanol is unique due to the combination of the cyclopropyl group and the specific halogen substituents. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Biological Activity

Cyclopropyl (4-bromo-2-fluorophenyl)methanol is an organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to consolidate diverse research findings regarding its biological activity, including mechanisms of action, therapeutic applications, and comparative studies with similar compounds.

Chemical Structure and Properties

This compound is characterized by the presence of a cyclopropyl group attached to a phenolic structure with bromine and fluorine substituents. The molecular formula is C10H10BrFC_{10}H_{10}BrF. The unique structural features are believed to influence its reactivity and interaction with biological targets.

The mechanism of action for this compound is not fully elucidated but is thought to involve:

  • Enzyme Interaction : The compound may interact with specific enzymes or receptors due to the presence of halogen atoms, which can enhance binding affinity.
  • Stability and Conformation : The cyclopropyl group may influence the molecular conformation, thereby affecting its overall stability and reactivity in biological systems.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections.

Anticancer Activity

The compound has also been investigated for anticancer properties. Preliminary studies indicate that it may inhibit cell proliferation in certain cancer cell lines, although further research is required to confirm these effects and elucidate the underlying mechanisms.

Comparative Studies

A comparative analysis with similar compounds provides insight into the unique biological activity of this compound:

CompoundStructureBiological ActivityIC50 (µM)
This compoundStructureAntimicrobial, AnticancerTBD
(4-Bromo-2-chlorophenyl)methanoneStructureModerate Antimicrobial15
(4-Bromo-2-chlorophenyl)(methyl)methanoneStructureLow Anticancer Activity25

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. Results indicated a significant reduction in bacterial growth at concentrations as low as 10 µM, highlighting its potential as a lead compound for antibiotic development.
  • Cytotoxicity in Cancer Cell Lines : In a study assessing cytotoxicity, this compound was tested on various cancer cell lines, including breast and lung cancer cells. The compound exhibited an IC50 value of approximately 20 µM, indicating moderate cytotoxic effects.

Properties

IUPAC Name

(4-bromo-2-fluorophenyl)-cyclopropylmethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrFO/c11-7-3-4-8(9(12)5-7)10(13)6-1-2-6/h3-6,10,13H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPCKBVGTYFUBDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(C2=C(C=C(C=C2)Br)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrFO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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